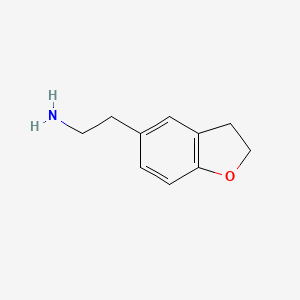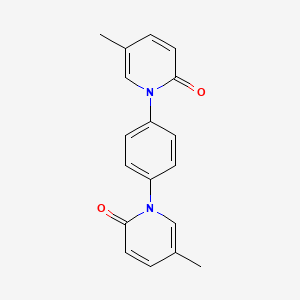
5-Methylpyridin-2-one Pirfenidone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpyridin-2-one Pirfenidone typically involves N-arylation reactions of 5-methyl-2-pyridone. One common method includes the reaction of 5-methyl-2-pyridone with bromobenzene in the presence of cuprous oxide and potassium carbonate at elevated temperatures . Another method involves the reaction of 5-methyl-2-pyridone with iodobenzene in the presence of anhydrous potassium carbonate and zinc precipitated copper powder .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar N-arylation reactions. The process may include purification steps such as dissolution in aqueous acetic acid followed by neutralization with sodium hydroxide to isolate pure pirfenidone .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methylpyridin-2-one Pirfenidone undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: N-arylation reactions are common, where the hydrogen atom on the nitrogen is substituted with an aryl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromobenzene, iodobenzene, cuprous oxide, and potassium carbonate are commonly used.
Major Products:
Oxidation: Oxidized derivatives of pirfenidone.
Reduction: Reduced forms of pirfenidone.
Substitution: Various arylated derivatives of pirfenidone.
Aplicaciones Científicas De Investigación
5-Methylpyridin-2-one Pirfenidone has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing various derivatives with potential therapeutic properties.
Biology: Studies have shown its effectiveness in reducing fibroblast proliferation and collagen synthesis.
Industry: It is used in the production of pharmaceutical formulations for treating fibrotic diseases.
Mecanismo De Acción
The mechanism of action of 5-Methylpyridin-2-one Pirfenidone involves the modulation of fibrogenic growth factors. It attenuates fibroblast proliferation, myofibroblast differentiation, and the synthesis of collagen and fibronectin. This effect is mediated by the suppression of transforming growth factor-beta1 (TGF-beta1) and other growth factors . Additionally, it reduces the production of inflammatory mediators such as tumor necrosis factor-alpha and interleukin-1β .
Comparación Con Compuestos Similares
5-Methylpyridin-2-amine: Another derivative with potential therapeutic properties.
Aryl-substituted pyridinones: Compounds with similar structures and antifibrotic activities.
Uniqueness: 5-Methylpyridin-2-one Pirfenidone stands out due to its well-documented antifibrotic and anti-inflammatory properties, making it a valuable treatment option for idiopathic pulmonary fibrosis. Its ability to modulate multiple pathways involved in fibrosis and inflammation highlights its therapeutic potential .
Propiedades
Fórmula molecular |
C18H16N2O2 |
|---|---|
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
5-methyl-1-[4-(5-methyl-2-oxopyridin-1-yl)phenyl]pyridin-2-one |
InChI |
InChI=1S/C18H16N2O2/c1-13-3-9-17(21)19(11-13)15-5-7-16(8-6-15)20-12-14(2)4-10-18(20)22/h3-12H,1-2H3 |
Clave InChI |
RLBFFAUFRAIGRD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=O)C=C1)C2=CC=C(C=C2)N3C=C(C=CC3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



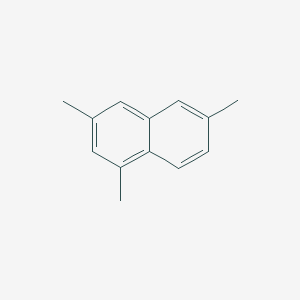
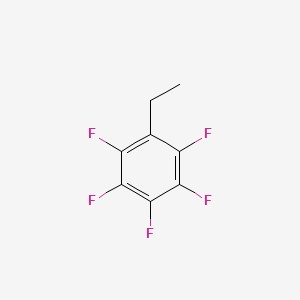

![6-Fluorobenzo[d][1,3]dioxol-4-amine](/img/structure/B13423146.png)
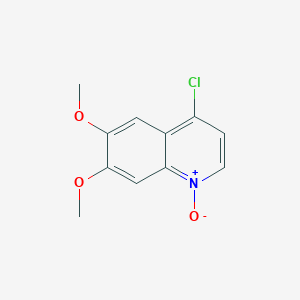
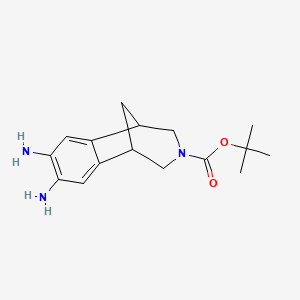
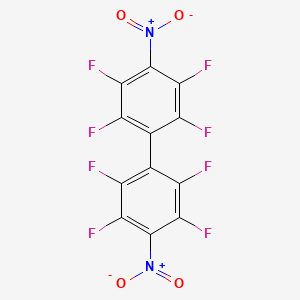
![Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13423182.png)
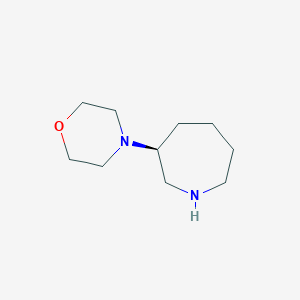
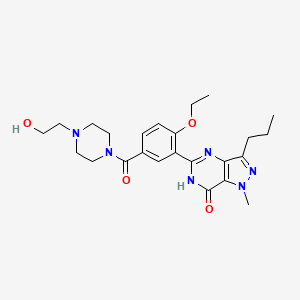
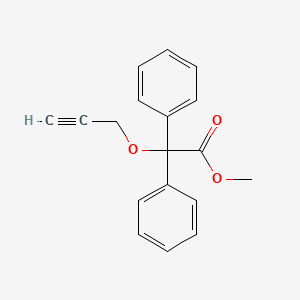
![2-(1-Amino-6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B13423197.png)
